![molecular formula C19H14BrN3S B2481869 4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine CAS No. 1206986-47-1](/img/structure/B2481869.png)
4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzylthio)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrazolo[1,5-a]pyrazine ring system, which is known for its diverse biological activities.
Scientific Research Applications
- Applications : Compound 1 could find use in military and defense applications due to its superior performance and stability .
- Utility : These heterocycles have diverse applications in medicinal chemistry, materials science, and agrochemicals .
Energetic Materials and Explosives
Heterocyclic Synthesis
Combinatorial Libraries
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-b]pyridines have been studied for their promising activity against mycobacterium tuberculosis .
Mode of Action
Related compounds such as pyrazolo[1,5-a]pyrimidines have been used as dopamine d2/d3/d4 antagonists, anti-herpetic agents, p38 kinase inhibitors, pi3 kinase inhibitors, and antitubercular agents . These activities suggest that the compound may interact with its targets to inhibit their function, leading to therapeutic effects.
Biochemical Pathways
Related compounds have been shown to affect various pathways, including those involved in dopamine signaling, herpes virus replication, kinase signaling, and tuberculosis infection .
Result of Action
Related compounds have shown cytotoxic activities almost comparable to the drug doxorubicin against certain cancer cell lines .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly impact the action of a compound .
properties
IUPAC Name |
4-benzylsulfanyl-2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3S/c20-16-8-6-15(7-9-16)17-12-18-19(21-10-11-23(18)22-17)24-13-14-4-2-1-3-5-14/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRUCNCBEFMYOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.